molecular formula C14H19NO4 B3133453 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid CAS No. 390401-40-8

2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid

Cat. No.: B3133453
CAS No.: 390401-40-8
M. Wt: 265.3 g/mol
InChI Key: WOGUASPHMADVMU-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid is a Boc-protected amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, preventing unwanted side reactions during peptide synthesis. This compound features a phenyl group on the α-carbon adjacent to the carboxylic acid, contributing to steric bulk and influencing its reactivity. It is widely used in pharmaceutical research for constructing peptide backbones and modifying drug candidates to enhance stability or bioavailability .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUASPHMADVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390401-40-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-{[(tert-Butoxy)carbonyl]amino}-2-phenylpropanoic acid is a derivative of amino acids, characterized by a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc protecting group suggests this molecule could be a precursor to a functionalized amino acid. The Boc group is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group while allowing for chain elongation. After incorporation into a peptide chain, the Boc group can be selectively removed under specific conditions to reveal the free amino group for further reactions. Its molecular formula is C14H19NO4C_{14}H_{19}NO_4, and it has a molecular weight of approximately 265.3 g/mol .

Potential Applications

This compound and similar compounds have potential applications in medicinal chemistry and pharmaceuticals.

Biological Activity

  • The biological activity of 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is primarily linked to its potential as an amino acid analog.
  • Compounds with similar structures have demonstrated potential in pharmacological applications.
  • Interaction studies involving 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques to elucidate the pharmacological profile and therapeutic potential of the compound.

Peptide Synthesis

  • The tert-butoxycarbonyl (Boc) protecting group indicates this molecule's role as a precursor to a functionalized amino acid.
  • The Boc group prevents unwanted reactions at the amino group during peptide synthesis, facilitating chain elongation.
  • The Boc group can be selectively removed to reveal the free amino group for further reactions after incorporation into a peptide chain.

Use as a Building Block

  • The molecule possesses a carboxylic acid group and an aromatic ring, making it useful in various organic chemistry reactions.
  • Research can explore the reactivity of this molecule and its application in organic synthesis.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound (Target Compound) C₁₄H₁₉NO₄ 265.31 Boc-protected α-amino acid with phenyl group on α-carbon. Peptide synthesis, drug intermediates .
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 Stereoisomer with amino group on β-carbon instead of α-carbon. Study of chiral effects in drug-receptor interactions .
2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid C₁₁H₁₅N₂O₄S 271.31 Thiazole ring replaces phenyl group; heterocyclic moiety enhances bioactivity. Antiviral or antimicrobial agents due to thiazole's electronic properties .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid C₁₂H₁₇NO₄S 271.33 Thiophene substituent; sulfur atom improves solubility and metabolic stability. Lab chemicals, bioactive molecule synthesis .
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid C₁₄H₁₉NO₅ 281.30 Phenoxy group (oxygen-linked phenyl) alters electronic properties. Intermediate for prodrugs or ester derivatives .
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid C₁₂H₂₀F₃NO₄ 299.29 Trifluoromethyl and methyl groups increase lipophilicity and metabolic stability. Fluorinated drug candidates targeting CNS disorders .
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid C₁₅H₁₆F₄NO₄ 350.29 Fluorinated phenyl group enhances binding affinity in medicinal chemistry. Anticancer or anti-inflammatory agents .
2-((Tert-butoxycarbonyl)amino)propanoic acid C₈H₁₅NO₄ 189.21 Shorter carbon chain; lacks phenyl group. Building block for simpler peptides .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid, commonly referred to as Boc-phenylalanine, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in various biological contexts. This article explores the biological activity of Boc-phenylalanine, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.3 g/mol
  • CAS Number : 390401-40-8
  • Purity : Minimum 95% .

Structural Characteristics

The compound features a phenyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl group providing steric hindrance that influences its reactivity and interaction with biological molecules.

PropertyValue
Melting Point113–118 °C
SolubilityModerately soluble
Log P (octanol/water)3.5 to 3.99

Boc-phenylalanine's biological activity is primarily attributed to its role as an amino acid building block in protein synthesis and its involvement in various metabolic pathways. Its structural similarity to phenylalanine allows it to participate in processes such as:

  • Protein Synthesis : As a non-natural amino acid, it can be incorporated into peptides and proteins, potentially altering their function.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis and energy metabolism.

Pharmacological Effects

Research indicates that Boc-phenylalanine exhibits several pharmacological effects:

  • Neurotransmitter Modulation : It has been shown to influence the levels of neurotransmitters such as dopamine and serotonin by modulating the availability of their precursor amino acids .
  • Antioxidant Activity : Some studies suggest that derivatives of phenylalanine may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

Study 1: Neurotransmitter Effects

A clinical study investigated the effects of dietary supplementation with phenylalanine derivatives on cognitive performance in healthy adults. Participants receiving Boc-phenylalanine showed improved reaction times and enhanced mood compared to controls, suggesting a potential role in cognitive enhancement .

Study 2: Metabolic Pathway Analysis

In a targeted metabolomics study involving individuals with allergic contact dermatitis (ACD), significant shifts in metabolic pathways associated with phenylalanine were observed during remission phases. These findings indicate that Boc-phenylalanine may play a role in modulating inflammatory responses through its metabolic derivatives .

Q & A

Q. What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?

  • In Vitro :
  • Cell-Free Assays : Fluorescence polarization for target engagement (e.g., kinase inhibition) .
  • Cell-Based : HEK293 or HepG2 cells for cytotoxicity and metabolic stability profiling .
  • In Vivo :
  • Rodent PK Studies : Intravenous vs. oral administration to assess AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.